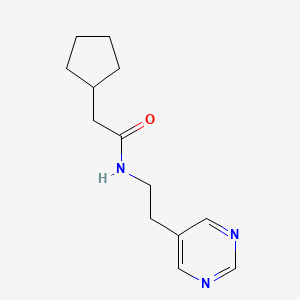

2-cyclopentyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones were synthesized by propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization .科学的研究の応用

Antiproliferative Agents

Pyrimidine derivatives, such as 2-cyclopentyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide , have been studied for their antiproliferative properties . These compounds can inhibit the growth of cancer cells by interfering with DNA synthesis. For instance, the derivative API-1, which has a pyrido[2,3-d]pyrimidin-5-one core, shows promising antiproliferative activity .

Antimicrobial Activity

The pyrimidine nucleus is known to exhibit antimicrobial activity . Research into pyrimidine derivatives can lead to the development of new antibiotics that are effective against resistant strains of bacteria.

Anti-inflammatory and Analgesic Applications

Compounds with a pyrimidine structure have been reported to possess anti-inflammatory and analgesic activities . This makes them potential candidates for the development of new pain relief medications.

Hypotensive Agents

Pyrimidine derivatives can also act as hypotensive agents, which are used to lower blood pressure . They can be beneficial in the treatment of hypertension and associated cardiovascular diseases.

Antihistaminic Effects

Some pyrimidine compounds have been found to have antihistaminic effects, which can be useful in treating allergic reactions .

Tyrosine Kinase Inhibition

The pyrimidine derivative TKI-28 is a notable tyrosine kinase inhibitor . Tyrosine kinases are enzymes that play a key role in the signaling pathways of cancer cells, and their inhibition is a targeted approach to cancer therapy.

将来の方向性

The future directions for research on “2-cyclopentyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide” could involve further exploration of its potential biological activities, given that similar compounds have shown anticancer activity . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable information for its potential applications.

特性

IUPAC Name |

2-cyclopentyl-N-(2-pyrimidin-5-ylethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c17-13(7-11-3-1-2-4-11)16-6-5-12-8-14-10-15-9-12/h8-11H,1-7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYHJENSIMDJEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NCCC2=CN=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopentyl-N-(2-(pyrimidin-5-yl)ethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(1S,2S)-1,2-Diphenyl-2-(dimethylamino)ethyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/no-structure.png)

![8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2360867.png)

![5-(3-chloro-4-methoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360871.png)

![Ethyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2360872.png)

![Methyl 3-[benzyl(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2360879.png)

![3-(4-bromobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2360885.png)

![Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate](/img/structure/B2360887.png)